6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine
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Overview
Description
6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to yield the desired pyrimidine derivative . Another method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine or pyrimidine compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylpyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidopyrimidines: These bicyclic compounds contain two fused pyrimidine rings and have been studied for their biological significance.
Uniqueness
6-methyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
6-methyl-2-N-pyridin-3-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c1-7-5-9(11)15-10(13-7)14-8-3-2-4-12-6-8/h2-6H,1H3,(H3,11,13,14,15) |
InChI Key |
YUDBMSFBAJTXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CN=CC=C2)N |
Origin of Product |
United States |
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